2-Cyclopentyloxyethanethiol
Description
2-Cyclopentyloxyethanethiol is a sulfur-containing organic compound characterized by a cyclopentyloxy group (-O-C₅H₉) attached to an ethanethiol backbone (-CH₂CH₂SH). The compound’s thiol group confers nucleophilic reactivity, while the cyclopentyloxy moiety enhances hydrophobicity, making it relevant in organocatalysis, polymer chemistry, or pharmaceutical intermediates .
Properties
CAS No. |
10160-78-8 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-cyclopentyloxyethanethiol |
InChI |
InChI=1S/C7H14OS/c9-6-5-8-7-3-1-2-4-7/h7,9H,1-6H2 |
InChI Key |
IXLAMFCEGHIAON-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OCCS |
Canonical SMILES |
C1CCC(C1)OCCS |
Other CAS No. |
10160-78-8 |
Synonyms |
2-(Cyclopentyloxy)ethanethiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-Cyclopentyloxyethanethiol with related compounds:
*Note: Molecular weight for this compound is estimated based on its formula.
Key Observations:
- Hydrophobicity: The cyclopentyloxy group in this compound increases hydrophobicity compared to 2-Chloroethanol (polar) and aminoethanethiols (moderate polarity) .
- Reactivity: Thiol groups (-SH) exhibit higher nucleophilicity than hydroxyl (-OH) or chloro (-Cl) groups, enabling applications in metal coordination or thiol-ene reactions. Aminoethanethiols (e.g., –5) combine thiol reactivity with amine basicity, broadening their utility in catalysis .
Regulatory Status
- This compound : Likely unregulated unless used in controlled applications (e.g., drug precursors).
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